molecular formula C19H14Cl2O4 B4885402 (3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one

(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one

Cat. No.: B4885402
M. Wt: 377.2 g/mol
InChI Key: GOEIFQMFFHZZHM-DHZHZOJOSA-N
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Description

(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with dichlorophenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzaldehyde: A precursor used in the synthesis of (3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one.

    2,5-Dimethoxybenzaldehyde: Another precursor used in the synthesis.

    Dichloroanilines: Compounds with similar dichlorophenyl groups but different functional groups.

Uniqueness

This compound is unique due to its combination of dichlorophenyl and dimethoxyphenyl groups attached to a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2O4/c1-23-12-6-7-17(24-2)14(10-12)18-9-11(19(22)25-18)8-13-15(20)4-3-5-16(13)21/h3-10H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEIFQMFFHZZHM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CC3=C(C=CC=C3Cl)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2=C/C(=C\C3=C(C=CC=C3Cl)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one
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(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one
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(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one
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(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one
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(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one
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(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one

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